5-Chloro-pyrazine-2-carboxylic acid diethylamide
Overview
Description
5-Chloro-pyrazine-2-carboxylic acid diethylamide is a synthetic derivative of pyrazine. This compound has garnered attention in the scientific community due to its various therapeutic and industrial applications. It is characterized by its molecular formula C9H12ClN3O and a molecular weight of 213.66 g/mol.
Preparation Methods
The synthesis of 5-Chloro-pyrazine-2-carboxylic acid diethylamide typically involves the reaction of 5-Chloropyrazine-2-carboxylic acid with diethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Chemical Reactions Analysis
5-Chloro-pyrazine-2-carboxylic acid diethylamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the pyrazine ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases like sodium hydride (NaH) for substitution, and solvents such as tetrahydrofuran (THF) for oxidation and reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-pyrazine-2-carboxylic acid diethylamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of agrochemicals and materials science applications.
Mechanism of Action
The mechanism of action of 5-Chloro-pyrazine-2-carboxylic acid diethylamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors related to its biological activity. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
5-Chloro-pyrazine-2-carboxylic acid diethylamide can be compared with other pyrazine derivatives such as:
5-Chloropyrazine-2-carboxylic acid: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2-Amino-5-chloropyrazine: Another pyrazine derivative with potential biological activities.
5-Bromo-2-pyrazinecarboxylic acid: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications
The uniqueness of this compound lies in its specific substitution pattern and the presence of the diethylamide group, which imparts distinct chemical and biological properties.
Biological Activity
5-Chloro-pyrazine-2-carboxylic acid diethylamide (CAS No. 1701532-35-5) is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula : CHClNO
- Molecular Weight : 213.66 g/mol
- IUPAC Name : 5-chloro-N,N-diethylpyrazine-2-carboxamide
The compound is synthesized through the reaction of 5-chloropyrazine-2-carboxylic acid with diethylamine, typically in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Antimicrobial Properties
This compound has been investigated for its antimicrobial effects, particularly against Mycobacterium tuberculosis (Mtb). Research indicates that derivatives of pyrazine carboxylic acids exhibit significant antimycobacterial activity. For instance, substituted pyrazine derivatives have shown minimum inhibitory concentrations (MICs) comparable to established drugs like pyrazinamide (PZA) .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
This compound | TBD | Antimycobacterial |
Pyrazinamide | 12.5–25 | Antitubercular |
3-(phenyl-carbamoyl)pyrazine-2-carboxylic acid | 1.56 | Antimycobacterial |
Note: TBD = To Be Determined; further studies are needed to establish specific MIC values for this compound.
Anticancer Activity
The compound's potential anticancer properties have also been explored. It is believed to interact with specific molecular targets involved in cancer progression, possibly through the inhibition of enzymes or receptors that facilitate tumor growth. However, detailed studies on its efficacy against various cancer cell lines are still limited.
The exact mechanism of action for this compound remains largely unexplored. Preliminary findings suggest that it may disrupt cellular processes in target organisms by inhibiting key enzymes or interfering with metabolic pathways. This is similar to other pyrazine derivatives that have shown to affect cellular respiration and membrane integrity in microbial cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:
Compound | Structure | Biological Activity |
---|---|---|
5-Chloropyrazine-2-carboxylic acid | Structure | Precursor, moderate antimicrobial |
2-Amino-5-chloropyrazine | Structure | Antimicrobial and anticancer potential |
5-Bromo-2-pyrazinecarboxylic acid | Structure | Similar activity profile but different reactivity |
The presence of the diethylamide group in this compound enhances its lipophilicity and may improve its bioavailability compared to other derivatives.
Case Studies and Research Findings
- Antimycobacterial Study : A study evaluated a series of substituted pyrazines for their antimycobacterial activity against Mtb, revealing that certain modifications significantly enhanced their efficacy. Compounds with lipophilic substitutions showed improved penetration through the mycobacterial cell wall .
- Antifungal Activity : Other derivatives of pyrazine carboxylic acids demonstrated antifungal properties against various strains, suggesting a broad spectrum of biological activity that could be explored further for therapeutic applications .
Properties
IUPAC Name |
5-chloro-N,N-diethylpyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-3-13(4-2)9(14)7-5-12-8(10)6-11-7/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQJKTGNOYQFBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C(C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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